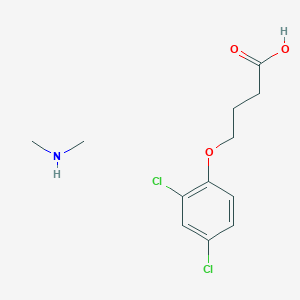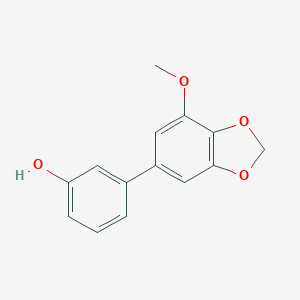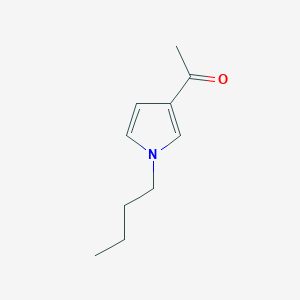![molecular formula C9H9F3O B165597 (1R)-1-[2-(trifluoromethyl)phenyl]ethanol CAS No. 127852-29-3](/img/structure/B165597.png)
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of 2-(trifluoromethyl)acetophenone using biocatalysts. For instance, recombinant Escherichia coli cells can be employed to catalyze the reduction in a polar organic solvent-aqueous medium, such as isopropanol, to achieve high enantioselectivity and yield . Another approach involves the use of metal catalysts, such as manganese complexes, to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound often involves scalable biocatalytic processes. These processes utilize recombinant whole-cell catalysis in optimized reaction media to enhance substrate solubility and reaction efficiency. The use of cosolvents like isopropanol and surfactants such as Tween-20 can significantly improve the yield and enantiomeric excess of the product .
化学反应分析
Types of Reactions
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-(trifluoromethyl)acetophenone
Reduction: 1-(2-(trifluoromethyl)phenyl)ethane
Substitution: Various substituted phenyl ethanols depending on the nucleophile used
科学研究应用
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties.
作用机制
The mechanism of action of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .
相似化合物的比较
Similar Compounds
- (1R)-1-[3-(trifluoromethyl)phenyl]ethanol
- (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
- α-trifluoromethylstyrene derivatives
Uniqueness
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, this compound exhibits different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in pharmaceuticals and materials science .
属性
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBIJJTMFYTPY-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
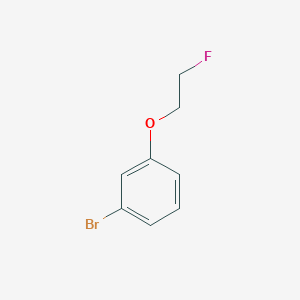
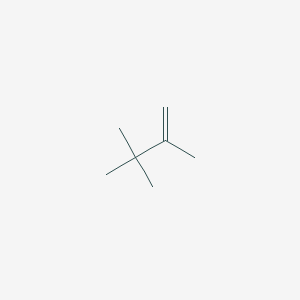
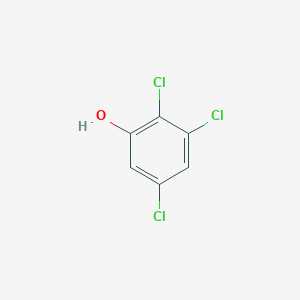
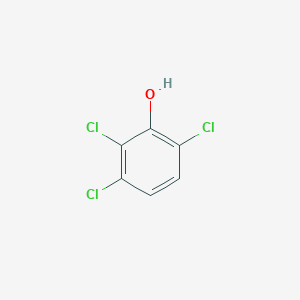
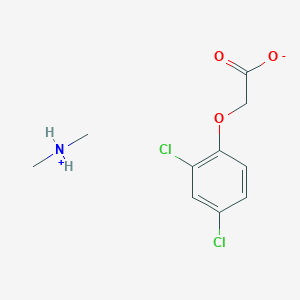
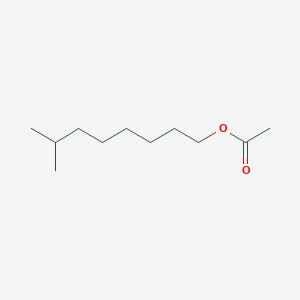
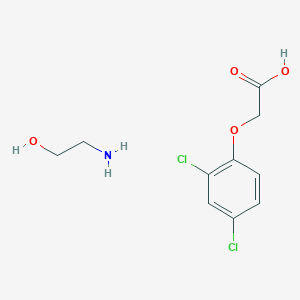
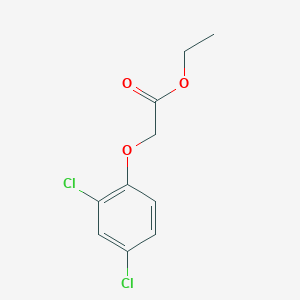
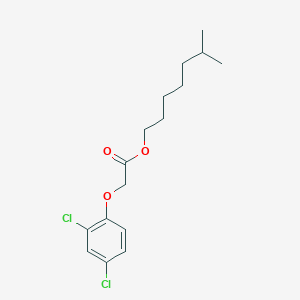
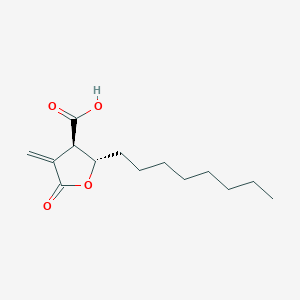
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)
